Click chemistry is a powerful tool for scientists due to its unique properties:
TBTA functions as a ligand, a molecule that binds to a metal ion and activates it for a specific reaction. In click chemistry, TBTA forms a complex with copper(I) ions, which significantly enhances the rate and efficiency of a specific type of click reaction called the azide-alkyne cycloaddition (AAC). Source: TBTA | General Laboratory Research Reagent, Bio-Techne:
The AAC reaction allows scientists to efficiently join two molecules together, forming a stable covalent bond between an azide group and an alkyne group. This ability makes TBTA a valuable tool for various research applications, including:
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is a versatile compound known for its unique structure and properties. With a molecular formula of C30H30N10 and a molecular weight of 530.64 g/mol, it features three benzyl-1H-1,2,3-triazol-4-yl groups attached to a central amine. This compound appears as a white to light yellow crystalline solid with a melting point ranging from 132 °C to 148 °C, depending on the specific formulation and purity . It is primarily used as a ligand in coordination chemistry and catalysis due to its ability to stabilize copper(I) ions.
TBTA's mechanism of action involves its ability to complex with Cu(I) and activate it for click chemistry. The triazole rings likely coordinate with the copper ion, forming a stable complex that facilitates the reaction between the azide and alkyne. The exact details of the catalytic cycle are still under investigation, but it's believed to involve the formation and subsequent breakdown of various copper-based intermediates.
While detailed safety data is not readily available, some general precautions are advisable when handling TBTA:
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is particularly notable for its role in facilitating copper-catalyzed reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry." It acts by stabilizing the copper(I) oxidation state, preventing its disproportionation and oxidation during reactions . This stabilization enhances the efficiency of various reactions, making it a valuable component in synthetic organic chemistry.
The synthesis of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common approach is:
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine finds applications in several fields:
Interaction studies involving Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine primarily focus on its coordination with metal ions such as copper(I). Research has demonstrated that this compound significantly enhances the catalytic activity of copper(I) by preventing its oxidation and maintaining its reactivity during chemical transformations . Further studies are needed to explore its interactions with various biomolecules and potential therapeutic targets.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine shares structural similarities with other triazole-based ligands. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Tris(benzyltriazole)amine | Similar triazole structure | Lacks the methyl groups; different electronic properties |
5-(Benzyl)-1H-tetrazole | Tetrazole instead of triazole | Different ring structure; potential for different reactivity |
1-Benzyltriazole | Single triazole unit | Simpler structure; less steric hindrance |
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine stands out due to its tri-functional nature and enhanced stability towards metal coordination compared to simpler triazole derivatives. Its unique combination of three triazole units allows for increased binding affinity and catalytic efficiency in various
Timothy R. Chan; Robert Hilgraf; K. Barry Sharpless & Valery V. Fokin (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis". Org. Lett. 6 (17): 2853–2855. doi:10.1021/ol0493094. PMID 15330631.
Donnelly, P.S., Zanatta, S.D., Zammit, S.C., White, J.M., Williams, S.J. (2008). "'"Click" Cycloaddition Catalysts: Copper(I) and Copper(II) Tris(triazolylmethyl)amine Complexes'". Chem. Commun. (21): 2459–2461. doi:10.1039/b719724a. PMID 18491014.
To enable screen reader support, press Ctrl+Alt+Z To learn about keyboard shortcuts, press Ctrl+slash
Timothy R. Chan; Robert Hilgraf; K. Barry Sharpless & Valery V. Fokin (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis". Org. Lett. 6 (17): 2853–2855. doi:10.1021/ol0493094. PMID 15330631.
Donnelly, P.S., Zanatta, S.D., Zammit, S.C., White, J.M., Williams, S.J. (2008). "'"Click" Cycloaddition Catalysts: Copper(I) and Copper(II) Tris(triazolylmethyl)amine Complexes'". Chem. Commun. (21): 2459–2461. doi:10.1039/b719724a. PMID 18491014.
Turn on screen reader support
Steven Brian has left the document.